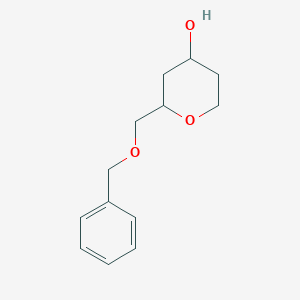
2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol is an organic compound that serves as a versatile building block in organic synthesis. It is characterized by a tetrahydropyran ring substituted with a benzyloxy methyl group and a hydroxyl group. This compound is often used in the synthesis of more complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method is the reaction of benzyl alcohol with tetrahydropyranyl chloride under acidic conditions to form the benzyloxy methyl group. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the tetrahydropyran ring.
Industrial Production Methods
In industrial settings, the production of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often purified through distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to form a primary alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol involves its reactivity towards various chemical reagents. The benzyloxy group can undergo cleavage to release benzyl alcohol, which can further participate in various biochemical pathways. The tetrahydropyran ring provides stability and can act as a protecting group for hydroxyl functionalities in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Similar in structure but contains a sulfur atom.
Phenyl 6-O-benzyl-1-thio-β-D-glucoside: Another similar compound with a sulfur atom and different stereochemistry.
Uniqueness
2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol is unique due to its combination of a benzyloxy group and a tetrahydropyran ring, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile building block for the development of complex molecules.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(phenylmethoxymethyl)oxan-4-ol |
InChI |
InChI=1S/C13H18O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Clé InChI |
WULWJLLHMWZNRA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1O)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


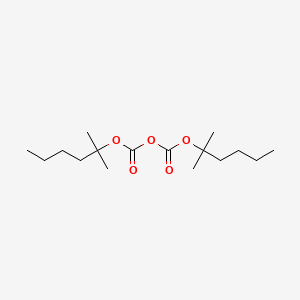
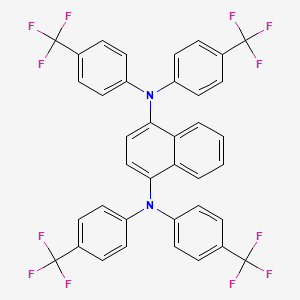
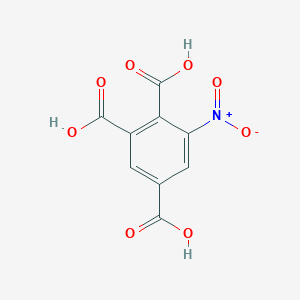
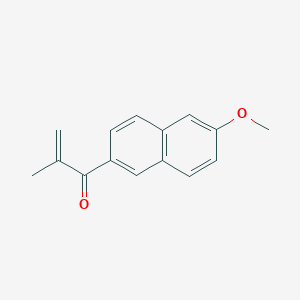
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
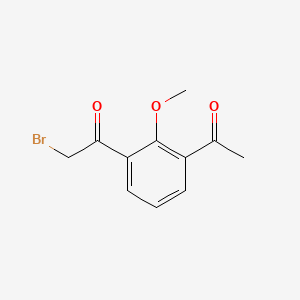

![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
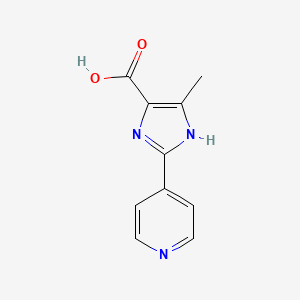

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
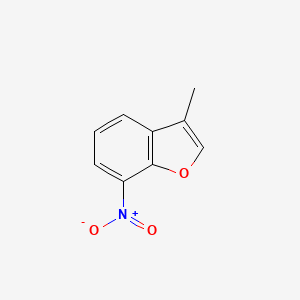

![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
